2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Catalog No.
S673953
CAS No.
126581-65-5
M.F
C8H6BrFO2
M. Wt
233.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

CAS Number

126581-65-5

Product Name

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

IUPAC Name

2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

InChI

InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2

InChI Key

QFYYHGPQMZTLRB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)CBr)O

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)O

The exact mass of the compound 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5) is a highly reactive, bifunctional alpha-haloketone building block widely procured for the synthesis of advanced fluorinated heterocycles [1]. Featuring a highly labile alpha-bromide leaving group paired with a 5-fluoro-2-hydroxyphenyl moiety, it serves as a privileged precursor for constructing 5-fluorobenzofurans, fluorinated chromones, and 2-arylthiazoles[2]. The strategic placement of the 5-fluoro substituent provides essential electronic modulation and metabolic blocking capabilities, while the pre-installed alpha-bromide ensures rapid, high-yielding condensation kinetics under mild conditions, making it a critical raw material for pharmaceutical lead optimization and specialty materials development.

Substituting this specific compound with closely related analogs introduces severe process and performance liabilities. Utilizing the unfluorinated analog (2-bromo-1-(2-hydroxyphenyl)ethanone) fails to impart the necessary metabolic stability and lipophilicity required in modern pharmaceutical applications, leading to downstream pharmacokinetic failures [1]. Conversely, attempting to substitute with the alpha-chloro analog (2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone) drastically reduces electrophilic reactivity. The sluggish condensation kinetics of the alpha-chloro variant necessitate harsher reaction conditions (prolonged heating and stronger bases), which frequently trigger oxidative degradation of the unprotected phenolic hydroxyl group, resulting in complex crude mixtures, lower isolated yields, and increased purification costs [2].

Leaving Group Reactivity in Heterocycle Synthesis

In standard Hantzsch thiazole synthesis and related condensation reactions, the identity of the alpha-halide dictates the required reaction conditions and ultimate yield. The target compound, an alpha-bromo ketone, undergoes rapid nucleophilic displacement, typically achieving >85% yield within 2-4 hours at room temperature or under mild heating . In contrast, the alpha-chloro analog exhibits significantly slower kinetics, requiring prolonged reflux (>12 hours) and often yielding <60% due to competing side reactions and thermal degradation of the phenolic group [1].

Evidence DimensionCondensation yield and reaction time
Target Compound Data>85% yield, 2-4 hours (mild conditions)
Comparator Or Baseline2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone (<60% yield, >12 hours reflux)
Quantified Difference25%+ higher yield and >3x faster reaction time under milder conditions
ConditionsHantzsch thiazole synthesis with thiourea derivatives

Procuring the alpha-bromo variant allows for mild, rapid cyclization, preserving the sensitive 2-hydroxyl group and minimizing costly downstream purification.

Precursor Suitability for Downstream Metabolic Stability

The inclusion of the 5-fluoro substituent in the building block is critical for the pharmacokinetic viability of downstream active pharmaceutical ingredients (APIs). When comparing heterocycles derived from the target compound to those derived from the unfluorinated baseline, the presence of the fluorine atom at the para-position relative to the phenolic oxygen effectively blocks cytochrome P450-mediated aromatic oxidation [1]. This structural modification typically results in a 2- to 3-fold increase in the metabolic half-life of the resulting pharmacophore in human liver microsome (HLM) assays [2].

Evidence DimensionMetabolic half-life (HLM assay) of derived APIs
Target Compound Data2x to 3x extension in half-life
Comparator Or Baseline2-Bromo-1-(2-hydroxyphenyl)ethanone (unfluorinated baseline)
Quantified Difference100% to 200% increase in metabolic stability
ConditionsIn vitro human liver microsome (HLM) clearance assays of downstream derivatives

Starting with the pre-fluorinated building block is essential for pharmaceutical buyers to ensure their final compounds meet strict metabolic stability thresholds.

Manufacturability and Elimination of In-House Bromination

Procuring the pre-brominated 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone provides significant operational advantages over synthesizing it in-house from the unbrominated precursor. Direct alpha-bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone is notoriously problematic, often resulting in competitive ring bromination due to the activating nature of the phenolic hydroxyl group, which limits isolated yields to ~60-70% [1]. By purchasing the >95% pure pre-brominated compound, manufacturers eliminate the need to handle hazardous brominating agents (e.g., elemental bromine or pyridinium tribromide) and bypass a low-yielding, difficult-to-purify synthetic step [2].

Evidence DimensionEffective yield and process safety
Target Compound Data>95% pure reactive intermediate (direct procurement)
Comparator Or Baseline1-(5-Fluoro-2-hydroxyphenyl)ethanone (~60-70% yield post in-house bromination)
Quantified DifferenceElimination of 1 hazardous step and ~30% yield loss associated with in-house bromination
ConditionsIndustrial scale-up and precursor preparation

Procuring the pre-brominated compound streamlines manufacturing workflows, improves batch-to-batch reproducibility, and reduces hazardous chemical handling.

Synthesis of 5-Fluorobenzofuran Pharmacophores

The compound is the optimal starting material for base-catalyzed intramolecular cyclization (following O-alkylation or related displacements), enabling the rapid construction of 5-fluorobenzofuran cores essential for modern drug discovery [1].

Hantzsch Thiazole Condensations

As demonstrated by its superior condensation kinetics, this alpha-bromoketone is the preferred electrophile for reacting with thioureas or thioamides under mild conditions, generating 2-(5-fluoro-2-hydroxyphenyl)thiazole derivatives without degrading the sensitive phenolic group [2].

Fluorinated Chromone and Flavone Construction

The bifunctional nature of the molecule makes it an ideal precursor for condensation reactions aimed at building fluorinated oxygen heterocycles, which are highly valued for their enhanced lipophilicity and target binding affinity in medicinal chemistry [1].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Dates

Last modified: 08-15-2023

Explore Compound Types